molecular formula C13H17Cl2NO B2855209 2,4-Dichloro-N,N-diisopropylbenzamide CAS No. 212392-34-2

2,4-Dichloro-N,N-diisopropylbenzamide

Cat. No.: B2855209
CAS No.: 212392-34-2
M. Wt: 274.19
InChI Key: DHZWODHBDXXIJC-UHFFFAOYSA-N
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Description

2,4-Dichloro-N,N-diisopropylbenzamide is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is characterized by the presence of two chlorine atoms and two isopropyl groups attached to a benzamide core. This compound is often used as a herbicide to control grass weeds in crops such as cereals, rice, and soybeans.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N,N-diisopropylbenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with diisopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N,N-diisopropylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

The major products formed from these reactions include substituted benzamides, oxidized or reduced derivatives, and hydrolyzed products such as carboxylic acids and amines .

Scientific Research Applications

2,4-Dichloro-N,N-diisopropylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: The compound is studied for its effects on biological systems, including its herbicidal activity and potential toxicity.

    Medicine: Research is conducted to explore its potential therapeutic applications and interactions with biological targets.

    Industry: It is used in the formulation of herbicides and other agrochemicals to control weed growth in crops

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N,N-diisopropylbenzamide involves the inhibition of specific enzymes or pathways in target organisms. In the case of its herbicidal activity, the compound disrupts the synthesis of essential proteins and lipids in weeds, leading to their death. The molecular targets and pathways involved include the inhibition of acetyl-CoA carboxylase, which is crucial for fatty acid synthesis .

Comparison with Similar Compounds

2,4-Dichloro-N,N-diisopropylbenzamide can be compared with other similar compounds, such as:

    2,4-Dichlorobenzamide: Lacks the isopropyl groups, resulting in different chemical properties and applications.

    N,N-Diisopropylbenzamide: Lacks the chlorine atoms, affecting its reactivity and biological activity.

    2,4-Dichloro-N-methylbenzamide: Contains a methyl group instead of isopropyl groups, leading to variations in its chemical behavior and uses

The uniqueness of this compound lies in its specific combination of chlorine and isopropyl groups, which confer distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

2,4-dichloro-N,N-di(propan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c1-8(2)16(9(3)4)13(17)11-6-5-10(14)7-12(11)15/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZWODHBDXXIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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